1-acetyl-N-(2-thienylmethyl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. It is characterized by the presence of a piperidine ring substituted with an acetyl group at position 1, a 2-thienylmethyl group attached to the nitrogen atom of the carboxamide group at position 4. This compound has been explored in the development of novel anticancer agents. []
The primary mechanism of action for 1-acetyl-N-(2-thienylmethyl)-4-piperidinecarboxamide has been identified as the inhibition of cyclin-dependent kinase 2 (CDK2). [] CDK2 plays a critical role in cell cycle regulation, and its dysregulation has been implicated in the development of cancer. [] The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK2 and preventing the enzyme from phosphorylating its substrates, thereby halting cell cycle progression. []
1-acetyl-N-(2-thienylmethyl)-4-piperidinecarboxamide, specifically a derivative known as N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), has shown promising results as an antitumor agent. []
Anticancer Activity:BMS-387032 has demonstrated potent inhibitory activity against CDK2/cyclin E, a complex essential for cell cycle progression, with an IC50 value of 48 nM. [] It also exhibited significant selectivity for CDK2 over other CDKs and a panel of unrelated kinases. []
In Vitro and In Vivo Efficacy:BMS-387032 showed promising anticancer activity in vitro, effectively inhibiting the proliferation of human ovarian cancer cells (A2780) with an IC50 value of 95 nM. [] In vivo studies further confirmed its efficacy, demonstrating superior tumor growth inhibition compared to flavopiridol in a murine P388 tumor model and a human ovarian carcinoma xenograft model. []
Pharmacokinetic Profile:BMS-387032 exhibited favorable pharmacokinetic properties, with a plasma half-life of 5-7 hours in multiple species and moderate protein binding. [] Oral administration resulted in varying bioavailability across species, with 100%, 31%, and 28% in mice, rats, and dogs, respectively. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: